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Compound of Interest

Compound Name: 4-Iodo-1-trityl-1H-pyrazole

Cat. No.: B1610984 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 4-Iodo-
1-trityl-1H-pyrazole

Executive Summary
4-Iodo-1-trityl-1H-pyrazole is a key synthetic intermediate of significant interest to researchers

in medicinal chemistry and drug development. Its structure combines two critical features: the

pyrazole core, a "privileged scaffold" found in numerous approved pharmaceuticals, and a

strategically placed iodine atom, which serves as a versatile handle for advanced synthetic

transformations such as cross-coupling reactions.[1][2] The bulky trityl (triphenylmethyl) group

acts as a robust protecting group for the pyrazole nitrogen, enabling regioselective

functionalization at the 4-position. This guide provides a comprehensive overview of the core

physicochemical properties of 4-Iodo-1-trityl-1H-pyrazole, outlines protocols for its

characterization, and discusses its strategic application in complex molecule synthesis, thereby

offering a valuable resource for scientists leveraging this compound in their research

endeavors.

Molecular Identity and Structural Framework
The foundational step in utilizing any chemical reagent is a thorough understanding of its

structure and fundamental identifiers. 4-Iodo-1-trityl-1H-pyrazole is defined by a pyrazole ring

substituted at the 4-position with an iodine atom and at the 1-position with a triphenylmethyl

(trityl) group.
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Chemical Structure
The trityl group's steric bulk is a defining feature, influencing the molecule's solubility, reactivity,

and crystalline nature. The iodine atom at the C4 position is the primary site for synthetic

modification.

Caption: 2D representation of 4-Iodo-1-trityl-1H-pyrazole.

Key Chemical Identifiers
A summary of essential identifiers is crucial for accurate documentation, procurement, and

regulatory compliance.

Identifier Value Source(s)

CAS Number 191980-54-8 [3][4][5]

Molecular Formula C₂₂H₁₇IN₂ [3][4]

Molecular Weight 436.29 g/mol [3][4]

IUPAC Name 4-iodo-1-trityl-1H-pyrazole [4]

InChI

InChI=1S/C22H17IN2/c23-21-

16-24-25(17-21)22(18-10-4-1-

5-11-18,19-12-6-2-7-13-19)20-

14-8-3-9-15-20/h1-17H

[4]

SMILES

C1=CC=C(C=C1)C(C2=CC=C

C=C2)

(C3=CC=CC=C3)N4C=C(C=N

4)I

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both reactive and

biological systems, influencing everything from solvent selection to potential bioavailability.
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Property Value Notes Source(s)

Boiling Point 537.3 ± 50.0 °C

Predicted value; high

due to large molecular

mass.

[3]

Density 1.40 ± 0.1 g/cm³ Predicted value. [3]

Melting Point
Not experimentally

reported.

Expected to be a high-

melting solid. For

comparison, the

parent 4-iodopyrazole

melts at 108-110 °C.

[6][7]

Computed logP 5.7

Indicates high

lipophilicity and poor

water solubility.

[4]

Physical State Solid

Typically a white to

off-white crystalline

powder.

[8]

Solubility Profile: A Tale of Two Moieties
The solubility of 4-Iodo-1-trityl-1H-pyrazole is a direct consequence of its amphipathic-like

structure at the molecular level.

High Solubility in Non-Polar Organic Solvents: The large, greasy trityl group, composed of

three phenyl rings, dominates the molecular surface. This makes the compound readily

soluble in chlorinated solvents (dichloromethane, chloroform), ethers (THF, diethyl ether),

and aromatic hydrocarbons (toluene).

Poor Solubility in Polar Solvents: Conversely, the same lipophilic character renders the

compound virtually insoluble in water and other highly polar protic solvents. While the

pyrazole core contains polar nitrogen atoms, their influence is masked by the overwhelming

non-polar trityl group.
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This solubility profile is a critical experimental parameter. For synthetic reactions,

dichloromethane or THF are common choices, while purification via crystallization might involve

a solvent/anti-solvent system like ethyl acetate/hexanes.

Spectroscopic Signature for Characterization
Confirming the identity and purity of a synthesized compound is paramount. While a public

reference spectrum is not available, the expected spectroscopic data can be reliably predicted

based on its chemical structure. This serves as a self-validating system when performing

characterization.

Predicted ¹H NMR Spectrum (in CDCl₃)
Trityl Protons (Ar-H): A complex multiplet between δ 7.10-7.50 ppm, integrating to 15

protons. This signal is characteristic of the monosubstituted phenyl rings of the trityl group.

Pyrazole Protons (H3 & H5): Two distinct singlets are expected in the aromatic region,

typically between δ 7.50-8.00 ppm. The exact chemical shifts will be influenced by the

electronic effects of the iodine and the N-trityl substitution. These signals, each integrating to

1 proton, are diagnostic for the pyrazole core.

Predicted ¹³C NMR Spectrum (in CDCl₃)
Trityl Carbons: Multiple signals in the δ 125-145 ppm range corresponding to the aromatic

carbons of the trityl group, plus a key quaternary carbon signal for the central carbon of the

trityl group (C(Ph)₃).

Pyrazole Carbons: Three signals are expected for the pyrazole ring. The iodinated carbon

(C4) will appear at a lower field (further upfield) than the other two carbons (C3 and C5) due

to the heavy atom effect of iodine.

Mass Spectrometry (EI or ESI)
Molecular Ion (M⁺): The primary peak of interest would be the molecular ion peak

corresponding to the exact mass of the compound (C₂₂H₁₇IN₂), which is calculated to be

436.04365 Da.[4]
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Key Fragmentation Pattern: A hallmark of trityl-protected compounds is the facile loss of the

trityl group. A prominent peak at m/z = 243, corresponding to the stable triphenylmethyl

cation ([C(C₆H₅)₃]⁺), would be strong evidence for the compound's structure.

Synthesis and Strategic Application in Drug
Discovery
The true value of 4-Iodo-1-trityl-1H-pyrazole lies not in its final properties, but in its role as a

versatile building block for creating more complex molecules with potential therapeutic value.

Rationale for Use: The Protected Halogenated Scaffold
The pyrazole nucleus is a privileged structure in medicinal chemistry, appearing in drugs for

cancer, inflammation, and infectious diseases.[1][9] The synthetic utility of this specific reagent

is threefold:

N-H Protection: The trityl group protects the acidic N-H proton of the pyrazole, preventing

unwanted side reactions and directing reactivity to other sites.

Regiocontrol: By installing the protecting group first, functionalization is directed specifically

to the carbon positions.

Cross-Coupling Handle: The C-I bond is an excellent substrate for palladium- or copper-

catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing

for the introduction of a wide array of new carbon-carbon and carbon-heteroatom bonds.[9]

[10]

General Synthetic Workflow
The use of 4-Iodo-1-trityl-1H-pyrazole typically follows a logical sequence of protection,

functionalization, and deprotection to yield a desired target molecule.
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Caption: Synthetic workflow using 4-Iodo-1-trityl-1H-pyrazole.

Experimental Protocol: Synthesis of 4-Iodo-1-trityl-1H-
pyrazole
This protocol describes a standard method for the N-tritylation of 4-iodopyrazole. The choice of

a non-nucleophilic base like triethylamine is crucial to prevent side reactions with the trityl

chloride.

Materials:

4-Iodopyrazole (1.0 eq)

Trityl chloride (1.1 eq)

Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen

or argon balloon)

Procedure:

To a round-bottom flask under an inert atmosphere, add 4-iodopyrazole and anhydrous

DCM.

Stir the solution until all solids have dissolved.

Add triethylamine to the solution via syringe.

Add trityl chloride portion-wise over 5 minutes. A white precipitate of triethylamine

hydrochloride may form.

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

Combine the organic layers and wash sequentially with saturated sodium bicarbonate

solution and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the resulting crude solid by recrystallization or column chromatography to yield the

final product.
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Experimental Protocol: Characterization Workflow
This workflow provides a self-validating system to confirm the successful synthesis of the target

compound.

Steps:

Melting Point Analysis: Determine the melting point of the purified solid. A sharp melting

range indicates high purity.

NMR Spectroscopy: Dissolve a small sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra.

Confirm the presence of the characteristic trityl and pyrazole signals and the correct

integration ratios as described in Section 3.1.

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the exact

mass of the compound, providing definitive proof of its elemental composition.

Purity Analysis: Use High-Performance Liquid Chromatography (HPLC) to determine the

purity of the final product, which should typically be >95% for use in subsequent synthetic

steps.

Safety and Handling
4-Iodo-1-trityl-1H-pyrazole should be handled in a well-ventilated fume hood. Standard

personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-

resistant gloves, should be worn. Consult the Safety Data Sheet (SDS) provided by the

supplier for specific handling and disposal information.

Conclusion
4-Iodo-1-trityl-1H-pyrazole is more than a simple chemical; it is a strategically designed tool

for modern organic synthesis. Its physicochemical properties, dominated by the lipophilic trityl

group, make it well-suited for reactions in common organic solvents. The combination of a

stable protecting group and a reactive iodine handle on a medicinally relevant pyrazole core

provides researchers with a reliable and versatile intermediate for the construction of novel and

complex molecular architectures. A thorough understanding of its properties and
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characterization profile, as detailed in this guide, is essential for its effective and successful

application in the pursuit of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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